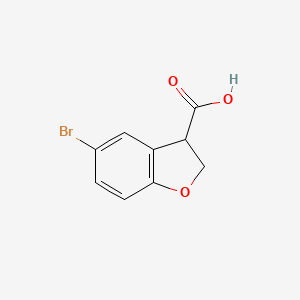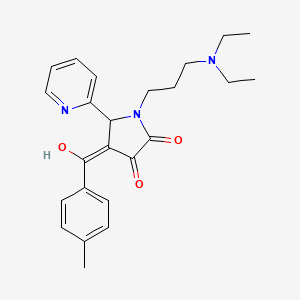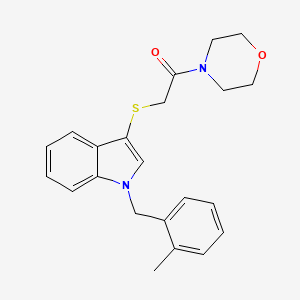![molecular formula C22H25N3O3 B2960141 N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide CAS No. 1049986-52-8](/img/structure/B2960141.png)
N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide, also known as BPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BPAP belongs to the class of piperazine derivatives and has been shown to have a unique mechanism of action in the brain.
Scientific Research Applications
Anticancer Activity
A series of compounds structurally similar to the query chemical have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Among these, certain derivatives showed significant activity, suggesting the potential utility of these molecules in cancer treatment. Molecular docking studies supported the structure-activity relationship, highlighting the role of such compounds in targeting specific proteins involved in cancer cell proliferation (Lingaiah Boddu et al., 2018).
Antimicrobial and Antifungal Properties
Several piperazine-based heterocycles have been synthesized and tested for their biological efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that many of these derivatives exhibit moderate to good bioefficacies, showcasing the potential of such compounds in developing new antimicrobial agents (Nirmal M. Chhatriwala et al., 2014).
Anticonvulsant Properties
Research into benzofuran-acetamide scaffolds, including compounds with structural similarities to the query molecule, has demonstrated promising anticonvulsant activities. These studies involve evaluating synthesized compounds against seizure models, with some derivatives showing comparable potency to established anticonvulsant drugs. This suggests a potential application in the treatment of epilepsy and related seizure disorders (A. Shakya et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-22(23-19-8-9-20-21(15-19)28-17-27-20)16-25-13-11-24(12-14-25)10-4-7-18-5-2-1-3-6-18/h1-9,15H,10-14,16-17H2,(H,23,26)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNAIPHJCHSUJN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

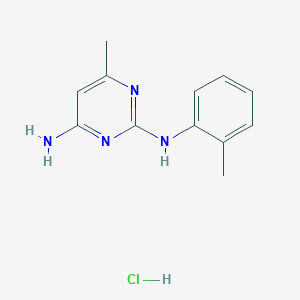
![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![4-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)-2-methyloxazole](/img/structure/B2960067.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)

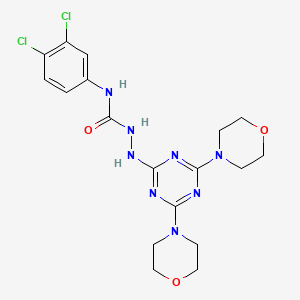
![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
